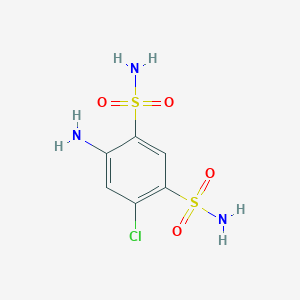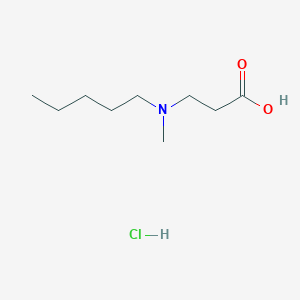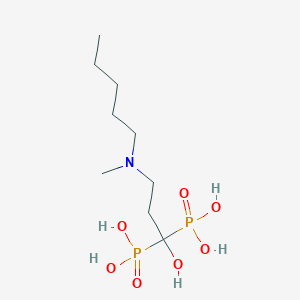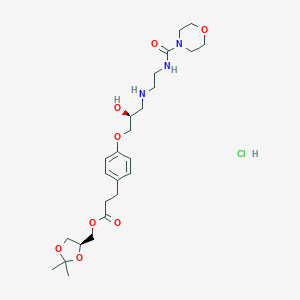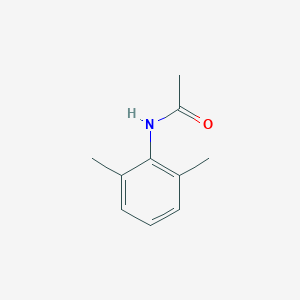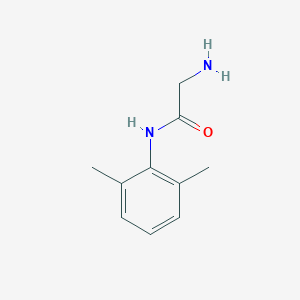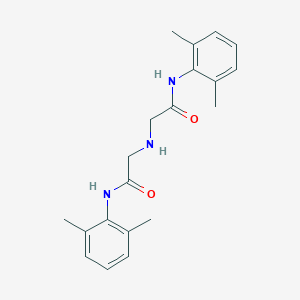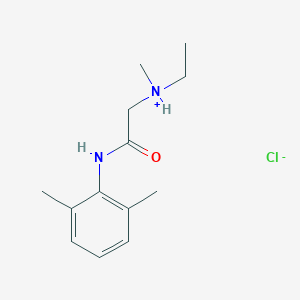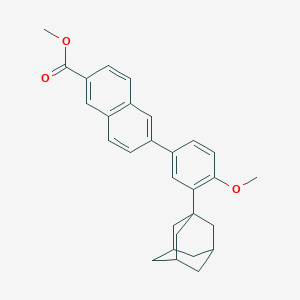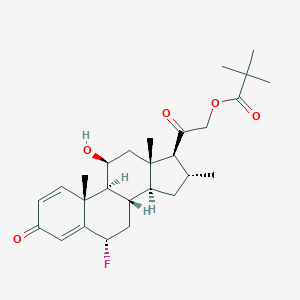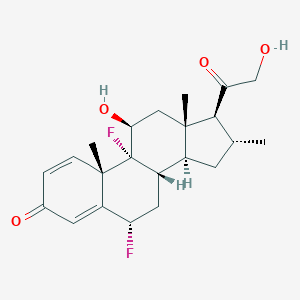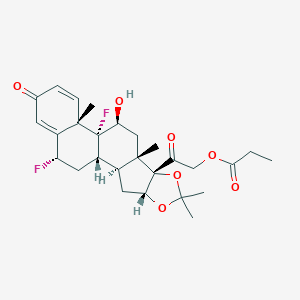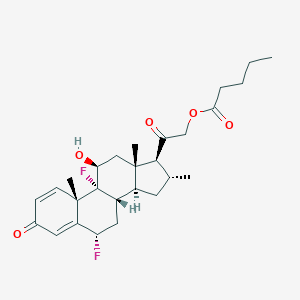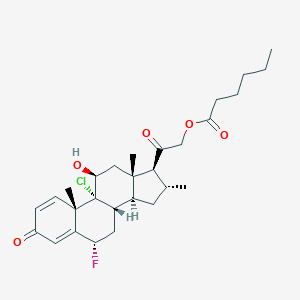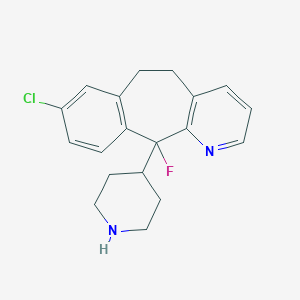
11-Fluoro Desloratadine
Vue d'ensemble
Description
11-Fluoro Desloratadine is a compound with the molecular formula C19H20ClFN2 . It is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine .
Synthesis Analysis
The synthesis of multicomponent crystal (MCC) of Desloratadine was performed using several coformers in an equimolar ratio with a solvent evaporation technique . The formation of MCC was confirmed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) .
Molecular Structure Analysis
The molecular weight of 11-Fluoro Desloratadine is 330.83 . The molecular structure consists of 19 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .
Chemical Reactions Analysis
The formation of multicomponent crystal (MCC) of Desloratadine was confirmed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The FTIR study proved a new spectrum, indicating that a new solid crystal was formed .
Physical And Chemical Properties Analysis
The physical state of 11-Fluoro Desloratadine is solid . It has a molecular weight of 330.83 . The elemental analysis shows that it contains 66.77% carbon, 6.10% hydrogen, and 8.26% nitrogen .
Applications De Recherche Scientifique
Pharmacology and Clinical Efficacy
Desloratadine, a biologically active metabolite of loratadine, exhibits anti-allergic effects that extend beyond its ability to antagonize histamine. It's known to inhibit the expression of cell adhesion molecules, generation and release of inflammatory mediators, cytokines, and eosinophil activities (Agrawal, 2001).
Analytical Method Development
A micellar liquid chromatographic method was developed for the simultaneous determination of loratadine and desloratadine, demonstrating high sensitivity and time-saving analysis in various matrices (Belal et al., 2016).
Anti-Inflammatory Properties
Desloratadine exhibits novel anti-allergic and anti-inflammatory effects, including inhibition of inflammatory mediators and cytokine generation, potentially contributing to its clinical efficacy (Henz, 2001).
Inclusion Complex Studies
Desloratadine was studied for its inclusion complex formation with β-cyclodextrin, suggesting potential applications in enhancing the solubility and bioavailability of the drug (Ali et al., 2007).
Metabolism and Drug Interaction
Desloratadine's metabolism and its potential to inhibit cytochrome P450 and UDP-glucuronosyltransferase enzymes were characterized, offering insights into drug-drug interactions and metabolic pathways (Kazmi et al., 2015).
Pharmacokinetics in Different Populations
The pharmacokinetics and safety of desloratadine in various populations, including those with different metabolic phenotypes, were assessed, providing a comprehensive understanding of its behavior in diverse patient groups (Prenner et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRNCHWURQHTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431310 | |
| Record name | 11-Fluoro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Fluoro Desloratadine | |
CAS RN |
298220-99-2 | |
| Record name | Fluorodesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298220992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Fluoro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORODESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HON4ESD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



